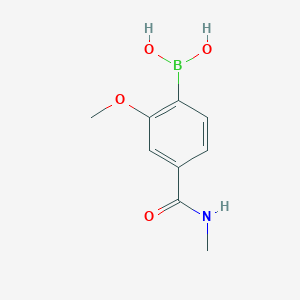

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid

Overview

Description

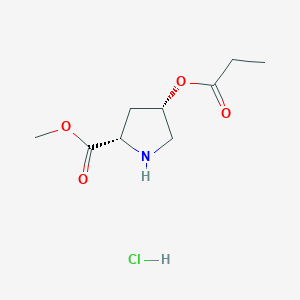

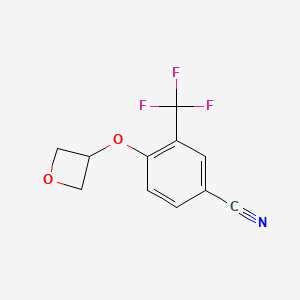

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, also known as 4-(N-Methylaminocarbonyl)phenylboronic acid, is a chemical compound with the molecular formula C8H10BNO3 . It appears as a white to almost white powder or crystal . The compound has a molecular weight of 178.98 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid can be represented by the SMILES notation: B(c1ccc(cc1)C(=O)NC)(O)O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid is a solid at 20°C . It has a melting point of 168°C . The compound’s purity, as determined by neutralization titration, ranges from 96.0% to 111.0% .Scientific Research Applications

Supramolecular Assemblies

Phenylboronic acids, including derivatives similar to 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, have been utilized in designing and synthesizing supramolecular assemblies. These assemblies are formed through hydrogen bonds and have potential applications in the development of novel materials and sensors (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Studies

Boronic acid derivatives, including those structurally similar to the mentioned compound, have been studied for their fluorescence quenching properties. These studies have implications for developing fluorescence-based sensors and understanding the interaction dynamics of boronic acids with various quenchers (Geethanjali, Nagaraja, & Melavanki, 2015).

Nanomaterials Characterization

The immobilization of BINOL derivatives onto surfaces such as multiwalled carbon nanotubes represents a novel approach in hybrid nanomaterials characterization. These materials find applications in catalysis and could potentially include derivatives of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid (Monteiro et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to boronic acid moieties . .

Mode of Action

It is hypothesized that the compound may interact with its targets through the boronic acid moiety, potentially forming reversible covalent bonds with target proteins or enzymes The methylcarbamoyl and methoxyphenyl groups may also contribute to target binding and specificity

Biochemical Pathways

Without specific target information, it is challenging to summarize the biochemical pathways affected by 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. Boronic acids are known to interact with various enzymes and proteins, potentially affecting multiple pathways . The downstream effects of these interactions would depend on the specific targets and their roles in cellular processes.

Pharmacokinetics

The pharmacokinetic properties of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well studied. The compound’s bioavailability would be influenced by these properties. For example, the boronic acid moiety may impact absorption and distribution, while the methylcarbamoyl and methoxyphenyl groups could influence metabolism and excretion .

Result of Action

The molecular and cellular effects of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid’s action are currently unknown. Given the compound’s potential to interact with various proteins or enzymes, it could have diverse effects depending on the specific targets and the nature of the interactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Methylcarbamoyl)-2-methoxyphenylboronic acid. Factors such as pH and temperature could affect the compound’s stability and its interactions with targets. Additionally, the presence of other molecules could influence the compound’s efficacy through competitive or noncompetitive mechanisms .

properties

IUPAC Name |

[2-methoxy-4-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c1-11-9(12)6-3-4-7(10(13)14)8(5-6)15-2/h3-5,13-14H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPSEMZFBHOFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylcarbamoyl)-2-methoxyphenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)

![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)

![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)